3-Bromo-1-methanesulfonylpyrrolidine
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Overview
Description
3-Bromo-1-methanesulfonylpyrrolidine is a chemical compound with the molecular formula C5H10BrNO2S and a molecular weight of 228.11 g/mol It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a pyrrolidine ring
Scientific Research Applications
3-Bromo-1-methanesulfonylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with unique biological activities.
Medicine: Research into the medicinal chemistry of this compound may lead to the discovery of new therapeutic agents. Its derivatives could exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The synthesis of 3-Bromo-1-methanesulfonylpyrrolidine typically involves the bromination of 1-methanesulfonylpyrrolidine. One common method includes the reaction of 1-methanesulfonylpyrrolidine with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the pyrrolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Bromo-1-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Reagents such as hydrogen peroxide (H2O2) or lithium aluminum hydride (LiAlH4) are typically used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine and methanesulfonyl groups.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methanesulfonylpyrrolidine depends on its specific application. In chemical reactions, the bromine atom and methanesulfonyl group act as reactive sites that facilitate various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Bromo-1-methanesulfonylpyrrolidine can be compared with other similar compounds, such as:
3-Chloro-1-methanesulfonylpyrrolidine: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
1-Methanesulfonylpyrrolidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1-methanesulfonylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-1-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGYJYCVIOQGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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